molecular formula C18H17N3O2S B2675273 N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 941948-62-5

N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2675273
CAS No.: 941948-62-5
M. Wt: 339.41
InChI Key: ICMQSKQCEFXFSS-UHFFFAOYSA-N
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Description

N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a benzamide group attached to an oxadiazole ring, which is further substituted with a 3-methylbenzylthio group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.

    Thioether Formation: The 3-methylbenzylthio group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

    Benzamide Attachment: The final step involves the coupling of the oxadiazole derivative with benzoyl chloride under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The thioether and benzamide groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-((4-(phenylamino)quinazolin-2-yl)thio)acetamide
  • N-(5-((3,4-dimethoxybenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Uniqueness

N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to the presence of the 3-methylbenzylthio group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.

Biological Activity

N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a 1,3,4-oxadiazole core, which is known for its diverse biological activities. The synthesis typically involves the reaction of thioether derivatives with appropriate amines to form the desired oxadiazole structure. The following table summarizes key synthetic routes and intermediates used in the preparation of related compounds:

StepReagents/ConditionsProduct
1Thioether + Aldehyde + BaseIntermediate A
2Intermediate A + Hydrazine1,3,4-Oxadiazole
31,3,4-Oxadiazole + BenzamideThis compound

Antidepressant Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antidepressant properties. For example, a study utilizing the Forced Swimming Test (FST) demonstrated that certain oxadiazole derivatives showed a marked decrease in immobility duration comparable to established antidepressants like fluoxetine . While specific data on this compound is limited, its structural similarity to active compounds suggests potential antidepressant effects.

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively studied. A related compound was found to exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly depending on the substituents attached to the oxadiazole ring . For instance:

CompoundMIC (µg/mL)Target Bacteria
A148.0Methicillin-resistant Staphylococcus aureus
B1212.5Escherichia coli

The introduction of different substituents on the benzamide moiety can enhance or diminish the antimicrobial efficacy of these compounds.

The biological activity of this compound may be attributed to its interaction with specific biological targets. Preliminary docking studies suggest that such compounds could modulate serotonin receptors and other neurotransmitter systems involved in mood regulation . Additionally, some oxadiazole derivatives have been shown to inhibit bacterial cell division by targeting FtsZ protein in bacterial cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar oxadiazole derivatives:

  • Antidepressant Efficacy : In vivo studies demonstrated that certain oxadiazoles significantly reduced depressive-like behaviors in animal models. The binding affinity to serotonin receptors was noted as a key factor in their mechanism of action.
  • Antibacterial Properties : A series of oxadiazole derivatives were tested against clinical isolates of resistant bacteria. Compound A14 exhibited superior activity compared to standard antibiotics like ciprofloxacin .

Properties

IUPAC Name

N-[[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-13-6-5-7-14(10-13)12-24-18-21-20-16(23-18)11-19-17(22)15-8-3-2-4-9-15/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMQSKQCEFXFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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